molecular formula C20H19NO6 B1212971 6-Hydroxyprotopine

6-Hydroxyprotopine

Cat. No. B1212971
M. Wt: 369.4 g/mol
InChI Key: QRZCXUNTBXMAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxyprotopine is a dibenzazecine alkaloid that is protopine bearing a hydroxy substituent at the 6-position. It is a dibenzazecine alkaloid, a tertiary amino compound and a hemiaminal. It derives from a protopine.

Scientific Research Applications

Neurotoxicity and Parkinson's Disease Research

6-Hydroxyprotopine, often studied in the form of 6-hydroxydopamine, is frequently utilized in neurological research, particularly in the context of Parkinson's disease. It serves as a neurotoxin to model Parkinsonian neurodegeneration. Studies have shown that 6-hydroxydopamine induces apoptosis and necrosis in neuronal cells, providing insights into the cellular mechanisms of neurodegeneration. For instance, Hanrott et al. (2006) demonstrated that 6-hydroxydopamine neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and consequent cell death in a neuronal cell line model (Hanrott et al., 2006).

Enzymatic Synthesis Research

In the field of enzymatic synthesis, 6-hydroxyprotopine has been identified as an intermediate product. Tanahashi and Zenk (1988) discovered a microsomal cytochrome P-450 NADPH-dependent enzyme that hydroxylates carbon-6 of protopine, leading to the formation of 6-hydroxyprotopine (Tanahashi & Zenk, 1988).

Neuroprotective Research

Research has also explored the neuroprotective potential of various compounds against 6-hydroxydopamine-induced damage. For example, a study by Kryl'skii et al. (2021) assessed the neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, revealing its potential in reducing oxidative stress and inflammation in a rat model of cerebral ischemia/reperfusion (Kryl'skii et al., 2021).

Analytical and Structural Studies

6-Hydroxyprotopine has also been a subject in analytical chemistry and structural studies. For instance, van Stipdonk et al. (2014) conducted infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid to determine its gas-phase structure, contributing to the understanding of hydroxypyridines and their tautomerization (van Stipdonk et al., 2014).

properties

Product Name

6-Hydroxyprotopine

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

14-hydroxy-15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one

InChI

InChI=1S/C20H19NO6/c1-21-8-14-11(2-3-16-20(14)27-10-24-16)4-15(22)13-7-18-17(25-9-26-18)5-12(13)6-19(21)23/h2-3,5,7,19,23H,4,6,8-10H2,1H3

InChI Key

QRZCXUNTBXMAPR-UHFFFAOYSA-N

SMILES

CN1CC2=C(CC(=O)C3=CC4=C(C=C3CC1O)OCO4)C=CC5=C2OCO5

Canonical SMILES

CN1CC2=C(CC(=O)C3=CC4=C(C=C3CC1O)OCO4)C=CC5=C2OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxyprotopine
Reactant of Route 2
6-Hydroxyprotopine
Reactant of Route 3
6-Hydroxyprotopine
Reactant of Route 4
6-Hydroxyprotopine
Reactant of Route 5
6-Hydroxyprotopine
Reactant of Route 6
Reactant of Route 6
6-Hydroxyprotopine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.